Cas no 2137629-53-7 (4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid)

4-[1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group and a cyclopropane ring adjacent to a benzoic acid moiety. This compound is primarily utilized in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. The cyclopropyl substitution enhances steric and electronic modulation, which can influence peptide conformation and stability. The benzoic acid moiety provides a handle for further functionalization or conjugation. Its structural features make it valuable in medicinal chemistry and bioconjugation applications, particularly where controlled amine reactivity and tailored molecular architecture are required.
4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid structure
2137629-53-7 structure
Product Name:4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid
CAS No:2137629-53-7
MF:C25H21NO4
MW:399.438546895981
CID:4639987
Update Time:2025-10-17

4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 4-[1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]cyclopropyl]-
    • 4-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)-cyclopropyl]-benzoic acid
    • 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid
    • Inchi: 1S/C25H21NO4/c27-23(28)16-9-11-17(12-10-16)25(13-14-25)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,26,29)(H,27,28)
    • InChI Key: FOUHNMYXKFDJII-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=C(C2(NC(OCC3C4=C(C=CC=C4)C4=C3C=CC=C4)=O)CC2)C=C1

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Additional information on 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid

Introduction to 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid (CAS No. 2137629-53-7)

4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2137629-53-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a benzoic acid core functionalized with a cyclopropylamine moiety and an N-Fmoc (N-(fluorenylmethoxycarbonyl) group. The presence of these structural elements not only imparts unique chemical properties but also opens up diverse possibilities for its application in drug discovery and development.

The benzoic acid moiety is a well-established pharmacophore in medicinal chemistry, known for its role in modulating various biological pathways. Its aromatic ring system provides a stable scaffold for further functionalization, while its carboxylic acid group can engage in hydrogen bonding interactions, a critical feature for binding to biological targets. In the context of 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid, the benzoic acid unit serves as a key pharmacological anchor, facilitating interactions with proteins and enzymes.

The cyclopropylamine substituent is another notable feature of this compound. Cyclopropyl groups are known to enhance metabolic stability and improve binding affinity in drug candidates. The amine functionality provides a site for further derivatization, allowing for the introduction of additional pharmacological motifs. This combination of structural elements makes 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid a promising candidate for exploring novel therapeutic interventions.

The N-Fmoc group is particularly significant in the context of peptide synthesis and drug development. Fmoc (fluorenylmethoxycarbonyl) is a protecting group commonly used in solid-phase peptide synthesis to protect amino groups during coupling reactions. While this compound does not directly involve peptide synthesis, the presence of the N-Fmoc moiety suggests potential applications in the development of peptidomimetics or other bioconjugates where such protecting groups are advantageous.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid with biological targets. These studies have highlighted its potential as an inhibitor or modulator of various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. For instance, computational studies have suggested that this compound may interact with kinases and other enzymes involved in cell signaling pathways, potentially leading to therapeutic effects.

In vitro studies have begun to elucidate the pharmacological profile of 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid. Initial experiments have demonstrated its ability to modulate the activity of certain enzymes, suggesting that it may have therapeutic potential in conditions where these enzymes play a critical role. Additionally, preliminary toxicity studies have shown that the compound exhibits acceptable safety margins at relevant concentrations, making it a viable candidate for further development.

The fluorene moiety present in the N-Fmoc group has also been explored for its potential applications in bioimaging and drug delivery systems. Fluorene derivatives are known for their excellent photophysical properties, making them useful in fluorescent probes and sensors. While this application may not be directly related to the primary pharmacological use of 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid, it underscores the versatility of this compound and its potential for multifunctional drug design.

Future research directions for 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid include optimizing its chemical structure for improved bioavailability and efficacy. This may involve modifications to the cyclopropylamine or benzoic acid moieties to enhance binding affinity or metabolic stability. Additionally, exploring its potential as a prodrug or conjugate with other therapeutic agents could open up new avenues for therapeutic intervention.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of novel compounds like 4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid. These technologies allow researchers to predict the properties and potential biological activities of molecules with unprecedented speed and accuracy. By leveraging these tools, scientists can rapidly screen large libraries of compounds and identify those most likely to exhibit desired pharmacological effects.

In conclusion, 4-[1-({[(9H-fluoren-9-ly)methoxy]carbonyl}amino)cyclopropyl]benzoic acid (CAS No. 2137629-53-7) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with recent advancements in computational chemistry and drug discovery technologies, position it as a valuable tool for developing novel therapeutic interventions. As research continues to uncover new applications and mechanisms of action, this compound is poised to make significant contributions to the field of medicinal chemistry.

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